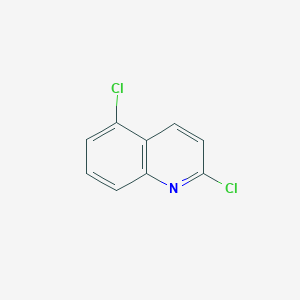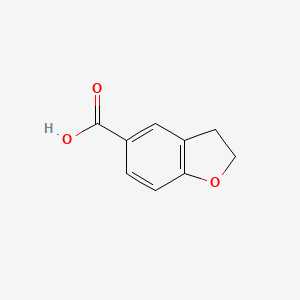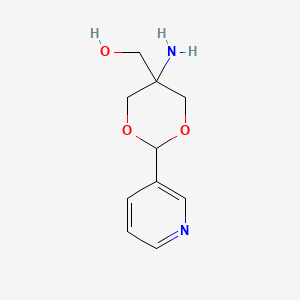
(5-Amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol”, also known as APDM, is a chemical compound that has gained significant interest in the field of synthetic chemistry due to its unique structural and physicochemical properties. It has a molecular formula of C10H14N2O3 and a molecular weight of 210.23 g/mol .
Molecular Structure Analysis
The molecular structure of “(5-Amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol” is defined by its molecular formula, C10H14N2O3 . The exact arrangement of these atoms and their bonds can be determined through techniques such as X-ray crystallography, but such detailed information is not available in the search results.Physical And Chemical Properties Analysis
“(5-Amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol” has a molecular weight of 210.23 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not provided in the search results.Aplicaciones Científicas De Investigación
Anti-Fibrosis Activity
The compound has been found to have potential anti-fibrosis activity. In a study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Antifungal Activities
Some compounds that are structurally similar to “(5-Amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol” have shown significant antifungal activities. For instance, compounds 2a, 2d, and 2f exhibited antifungal activities against P. piricola and were comparable with the control fungicide, triadimefon, at the concentration of 50 mg/L .
Herbicidal Activities
In addition to antifungal properties, some of these compounds also exhibited herbicidal activities against Brassica campestris .
Synthesis of N-(pyridin-2-yl)amides
The compound can be used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
Synthesis of 3-bromoimidazopyridines
As mentioned above, the compound can also be used in the synthesis of 3-bromoimidazopyridines from α-bromoketones and 2-aminopyridines .
Potential Use in Cancer Treatment
Compounds similar to “(5-Amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol” have been found to have potential activity against triple-negative breast cancer .
Mecanismo De Acción
- Indole derivatives can exert their effects through various mechanisms. For example:
- Inhibition of Microtubule Polymerization : Some indole compounds inhibit microtubule polymerization by binding to the colchicine site, affecting cell migration, cell cycle progression, and apoptosis .
- Nur77-Dependent Apoptosis : Another indole derivative induced Nur77-mitochondrial targeting, leading to apoptosis in cancer cells .
Mode of Action
Propiedades
IUPAC Name |
(5-amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c11-10(5-13)6-14-9(15-7-10)8-2-1-3-12-4-8/h1-4,9,13H,5-7,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFFIYRXDIMPDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC(O1)C2=CN=CC=C2)(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




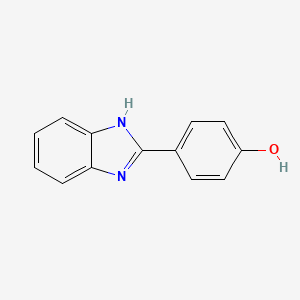

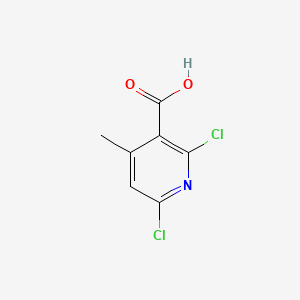
![[1,2,4]Triazolo[4,3-a]pyridine-3-thiol](/img/structure/B1298100.png)
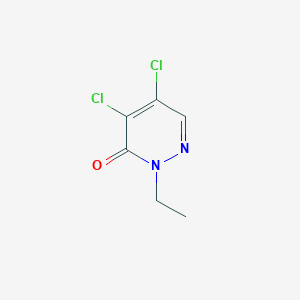

![2-Methylbenzo[d]oxazol-6-ol](/img/structure/B1298106.png)

